Mandelic acid, alpha-(1-cyclopentenyl)-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester

Description

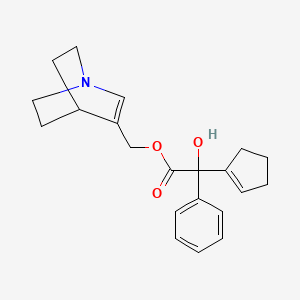

Mandelic acid, alpha-(1-cyclopentenyl)-, (1-azabicyclo[2.2.2]oct-2-en-3-yl)methyl ester, is a structurally complex ester derivative of mandelic acid. The molecule features a mandelic acid core (α-hydroxy-phenylacetic acid) modified with a cyclopentenyl substituent at the alpha position and an esterified 1-azabicyclo[2.2.2]oct-2-ene moiety. The 1-azabicyclo[2.2.2]octane (quinuclidine) system is a rigid bicyclic structure known for enhancing metabolic stability and receptor binding in pharmaceutical agents .

Properties

CAS No. |

93101-74-7 |

|---|---|

Molecular Formula |

C21H25NO3 |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C21H25NO3/c23-20(25-15-17-14-22-12-10-16(17)11-13-22)21(24,19-8-4-5-9-19)18-6-2-1-3-7-18/h1-3,6-8,14,16,24H,4-5,9-13,15H2 |

InChI Key |

GURMBSRAXNTMAC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C1)C(C2=CC=CC=C2)(C(=O)OCC3=CN4CCC3CC4)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Mandelic Acid Esters with Modified Substituents

Mandelic acid esters are widely studied for their biological activities. Key structural analogs include:

Key Observations :

- The 1-azabicyclo[2.2.2]octane moiety is conserved in clidinium, revatropate, and the target compound, suggesting shared stability and receptor interaction profiles.

- Unlike cefamandole, the target compound lacks a β-lactam ring, precluding antibacterial activity but possibly reducing allergenicity .

Azabicyclo[2.2.2]Octane-Containing Esters

The 1-azabicyclo[2.2.2]octane (quinuclidine) system is a hallmark of anticholinergics. Comparisons include:

Key Observations :

- Ester chain length and rigidity influence bioavailability. The target compound’s aromatic mandelic acid core may favor longer half-life over aliphatic esters like hexanoic acid .

Pharmacological and Physicochemical Properties

- Solubility : The hydrochloride salt of 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester () highlights the role of salt forms in enhancing aqueous solubility, a consideration for the target compound’s development .

- Metabolic Stability : The quinuclidine system resists oxidative metabolism, a trait shared with clidinium and revatropate .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying mandelic acid derivatives in biological matrices, and how can they be adapted for this compound?

- Methodology : Reverse-phase HPLC with UV detection (220 nm) is widely used for mandelic acid analysis. A C-18 column (e.g., Nucleosil 120-7 C18, 250 mm × 4 mm) with an eluent of 80% water (0.5% acetic acid, pH 4.6) and 20% methanol is effective. Sample preparation involves extraction with ethyl acetate, evaporation, and reconstitution in water. For this compound, consider optimizing extraction solvents (e.g., dichloromethane) due to its bicyclic and cyclopentenyl substituents, which may alter polarity .

- Calibration : Use 4-hydroxybenzoic acid as an internal standard to account for recovery variability. Validate with spiked matrices (e.g., urine, plasma) to establish linearity (R² ≥ 0.99) and LOD/LOQ .

Q. How can synthetic routes for mandelic acid esters be modified to incorporate the 1-azabicyclo[2.2.2]oct-2-en-3-yl moiety?

- Synthesis Strategy : Adapt Mannich base reactions, as described for bicyclo[2.2.1]hept-5-en-2-ylmethanol derivatives. React mandelic acid with formaldehyde and a secondary amine (e.g., 1-azabicyclo[2.2.2]oct-2-ene) under acidic conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Optimize stoichiometry (1:1.2:1 for acid:formaldehyde:amine) to minimize byproducts like unreacted azabicyclo intermediates .

Advanced Research Questions

Q. What pharmacokinetic challenges arise from the compound’s bicyclic structure, and how can metabolite kinetics be modeled?

- Kinetic Analysis : The 1-azabicyclo[2.2.2]oct-2-en-3-yl group may slow hepatic clearance due to steric hindrance. Use compartmental modeling to track urinary metabolites (e.g., mandelic acid and phenylglyoxylic acid). Collect serial urine samples post-administration (0–48 h) and apply nonlinear regression to estimate half-lives. Note that mandelic acid elimination follows first-order kinetics (t₁/₂ ~8–12 h), but the cyclopentenyl substituent may prolong this due to lipophilicity .

- Reduction Protocol : For total mandelic acid quantification, reduce phenylglyoxylic acid using zinc and 10 N H₂SO₄ (30 min, room temperature). Validate reduction efficiency (>95%) via spiked recovery experiments .

Q. How do structural modifications (e.g., cyclopentenyl vs. phenyl groups) affect the compound’s stability under physiological conditions?

- Stability Studies : Conduct accelerated degradation tests (pH 1–9, 37°C). Use HPLC-MS to identify degradation products. The cyclopentenyl group may increase susceptibility to oxidative cleavage compared to phenyl analogs. Compare half-lives in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8). Stabilize via microencapsulation (e.g., polylactic-co-glycolic acid nanoparticles) if hydrolytic degradation exceeds 20% at 24 h .

Q. What computational approaches are suitable for predicting the compound’s receptor-binding affinity given its complex bicyclic framework?

- In Silico Modeling : Perform molecular docking (AutoDock Vina) using homology-modeled receptors (e.g., muscarinic acetylcholine receptors). Parameterize the force field for the azabicyclo moiety using DFT-optimized geometries (B3LYP/6-31G*). Validate predictions with in vitro binding assays (IC₅₀ values). The cyclopentenyl group may enhance hydrophobic interactions, while the ester linkage influences hydrogen-bonding patterns .

Data Contradictions and Resolution

Q. Conflicting reports exist on the optimal biological sample (urine vs. plasma) for pharmacokinetic profiling. How should researchers resolve this?

- Resolution : Plasma samples are preferable for measuring parent compound levels due to rapid ester hydrolysis in urine. However, urinary mandelic acid remains the primary metabolite for exposure assessment. Use LC-MS/MS to differentiate intact ester vs. hydrolyzed mandelic acid. For occupational studies, collect “next morning” urine to capture cumulative exposure, as end-of-shift samples overemphasize recent intake .

Safety and Handling

Q. What precautions are critical when handling the 1-azabicyclo[2.2.2]oct-2-en-3-yl moiety during synthesis?

- Safety Protocol : The azabicyclo structure may form reactive intermediates (e.g., N-oxides) under oxidative conditions. Use inert atmospheres (N₂/Ar) and avoid strong oxidizers (e.g., peroxides). Conduct reactions in fume hoods with PPE (nitrile gloves, face shields). Monitor for exotherms during Mannich reactions, and quench excess reagents with ice-cold NaHCO₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.